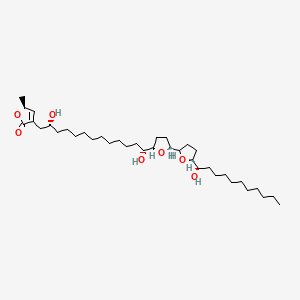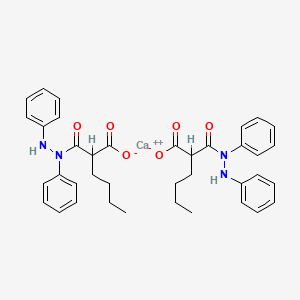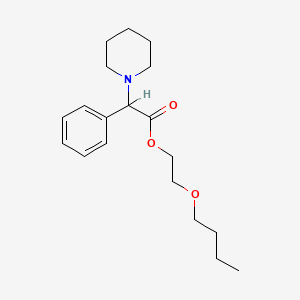
Butopiprine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butopiprine is an antitussive drug.
Wissenschaftliche Forschungsanwendungen
1. Apoptosis Induction in Immune Cells
Butyric acid, a metabolite related to butopiprine, has been shown to induce apoptosis in various immune cells such as murine thymocytes, splenic T cells, and human Jurkat T cells. This process involves the suppression of T-cell viability and the induction of DNA fragmentation, suggesting potential applications in modulating immune responses and studying cell death mechanisms (Kurita-Ochiai, Fukushima, & Ochiai, 1997).
2. Potential Therapeutic Applications in Chronic Diseases
Butein, another compound related to butopiprine, has demonstrated effectiveness against several chronic diseases due to its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective properties. These findings support the use of butein in managing various chronic conditions (Padmavathi et al., 2017).
3. Antidepressant-like Effects
Research has also indicated that Butea superba, a plant extract related to butopiprine, exhibits antidepressant-like effects in mice. This effect is mediated by restoring dysfunctions of the hypothalamic-pituitary-adrenal axis, synaptic plasticity-related signaling systems, and neurogenesis in the hippocampus (Mizuki et al., 2014).
4. Role in Cancer and Hemoglobinopathies Treatment
Butyric acid and its derivatives have been studied for their roles in treating colorectal cancer and hemoglobinopathies. The agent's ability to induce cell differentiation, apoptosis, and cell growth control indicates its potential as a biological response modifier in therapeutic contexts (Pouillart, 1998).
5. Impact on Autophagy in Gliomas
Tricyclic antidepressants, including butipiprine, have been investigated for their potential in inducing cell-lethal autophagy in gliomas, suggesting a new avenue for treatment strategies (Shchors, Massaras, & Hanahan, 2015).
6. Effect on Endocrine and Metabolic Disorders
Butyric acid derivatives have been shown to alleviate endoplasmic reticulum stress in mouse models of type 2 diabetes, offering insights into potential treatments for metabolic disorders (Özcan et al., 2006).
7. Antileishmanial Activity
Allopurinol, structurally related to butopiprine, exhibits effective antileishmanial properties in vitro, suggesting potential applications in the treatment of leishmaniasis (Marr & Berens, 1977).
8. Impact on Chemotherapy
Etoposide (VP-16-213), a drug related to butopiprine, has demonstrated effectiveness in treating various cancers, including testicular, lung cancers, lymphoma, and leukemia, providing insights into its potential role in chemotherapy (O'dwyer et al., 1985).
Eigenschaften
CAS-Nummer |
55837-15-5 |
|---|---|
Produktname |
Butopiprine |
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3 |
InChI-Schlüssel |
MNBLDUWBHRTWEP-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Kanonische SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
55837-15-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butopiprine; Butopiprinum; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



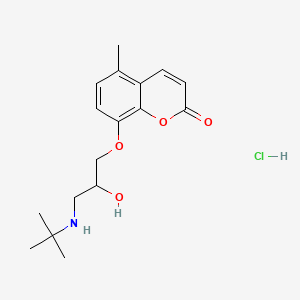
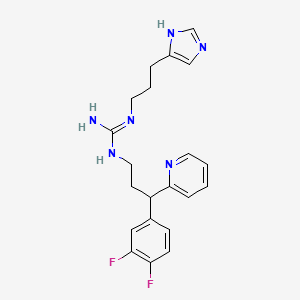
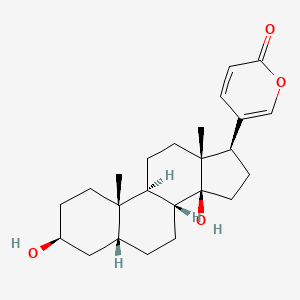
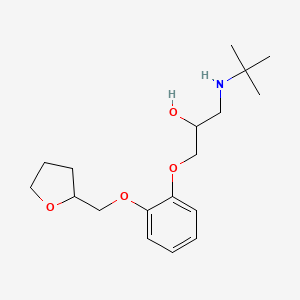
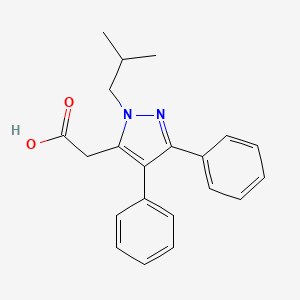
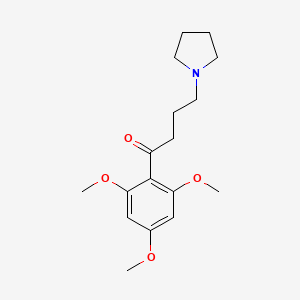
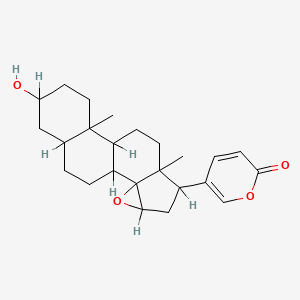
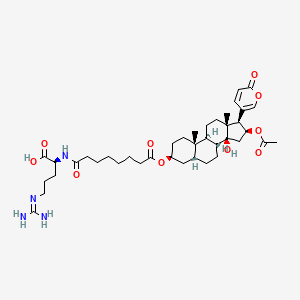
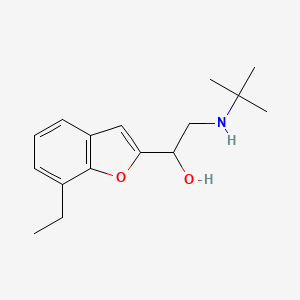
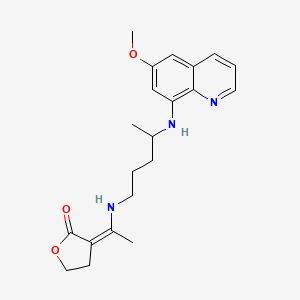
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
